Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6

Bioanalytical method development Stable isotope dilution assay LC-MS/MS quantification

Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13C6 (CAS 1958100-37-2) is a stable isotope-labeled aromatic ester in which all six carbon atoms of the benzene ring are substituted with carbon-13 (13C), yielding a molecular formula of C5(13C)6H12BrFO2 and a molecular weight of 281.07 g/mol. The compound is the 13C6 isotopologue of tert-butyl 4-bromo-2-fluorobenzoate (unlabeled CAS 889858-12-2, MW 275.11 g/mol), a key synthetic intermediate in the manufacture of the androgen receptor antagonist enzalutamide (Xtandi) and the BCL-2 inhibitor venetoclax (Venclexta).

Molecular Formula C11H12BrFO2
Molecular Weight 281.072
CAS No. 1958100-37-2
Cat. No. B2717773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6
CAS1958100-37-2
Molecular FormulaC11H12BrFO2
Molecular Weight281.072
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3/i4+1,5+1,6+1,7+1,8+1,9+1
InChIKeyZPGZHSAOCVWZMR-VFESMUGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-Bromo-2-Fluorobenzoate-13C6 (CAS 1958100-37-2): Procurement-Grade Overview for Stable Isotope-Labeled Pharmaceutical Intermediate


Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13C6 (CAS 1958100-37-2) is a stable isotope-labeled aromatic ester in which all six carbon atoms of the benzene ring are substituted with carbon-13 (13C), yielding a molecular formula of C5(13C)6H12BrFO2 and a molecular weight of 281.07 g/mol . The compound is the 13C6 isotopologue of tert-butyl 4-bromo-2-fluorobenzoate (unlabeled CAS 889858-12-2, MW 275.11 g/mol), a key synthetic intermediate in the manufacture of the androgen receptor antagonist enzalutamide (Xtandi) and the BCL-2 inhibitor venetoclax (Venclexta) . Supplied at 98% chemical purity with 98% atom% 13C isotopic enrichment, it is предназначен for use as a stable isotope-labeled building block in bioanalytical method development, mass spectrometry-based quantification, and NMR spectroscopy .

Why Unlabeled or Deuterium-Labeled Analogs Cannot Replace Tert-Butyl 4-Bromo-2-Fluorobenzoate-13C6 (CAS 1958100-37-2) in Quantitative Bioanalysis


In LC-MS/MS-based quantitative bioanalysis and stable isotope dilution assays (SIDA), the internal standard must co-elute with the analyte while being distinguishable by mass spectrometry. Unlabeled tert-butyl 4-bromo-2-fluorobenzoate is indistinguishable from the endogenous analyte and cannot serve as an internal standard. Deuterium-labeled analogs, while offering a mass shift, are prone to chromatographic retention time shifts due to the deuterium isotope effect—where C–D bonds exhibit slightly different polarity and lipophilicity compared to C–H bonds—leading to differential matrix effects and ionization suppression that compromise quantification accuracy [1]. In contrast, 13C6 ring labeling preserves identical chromatographic behavior to the native compound while providing a robust +6 Da mass shift that eliminates isotopic interference from natural abundance 13C (1.1% per carbon) [2]. For procurement, selecting the correct isotopologue directly determines whether a bioanalytical method meets regulatory validation criteria for accuracy (±15%) and precision (±15% CV) per FDA and EMA guidelines.

Quantitative Differentiation Evidence: Tert-Butyl 4-Bromo-2-Fluorobenzoate-13C6 (CAS 1958100-37-2) vs. Unlabeled and Alternative Isotopologues


Mass Shift Differentiation: +6 Da vs. Unlabeled Analog for LC-MS/MS Internal Standard Applications

The 13C6-labeled compound exhibits a molecular weight of 281.07 g/mol, which is +6.0 Da higher than the unlabeled tert-butyl 4-bromo-2-fluorobenzoate (MW 275.11 g/mol) . This mass shift arises from the replacement of all six aromatic-ring 12C atoms (natural abundance ~98.9%) with 13C isotopes at ≥98% atom enrichment. The +6 Da shift places the labeled species well outside the natural-abundance isotopic envelope of the unlabeled compound, whose [M+H]+ cluster is dominated by the monoisotopic peak at m/z 275/277 (Br isotope pattern) . This enables unambiguous selected reaction monitoring (SRM) discrimination in triple-quadrupole LC-MS/MS without interference from the unlabeled analyte's [M+6] isotopic peak, which has a theoretical abundance of <0.01%.

Bioanalytical method development Stable isotope dilution assay LC-MS/MS quantification

Isotopic Enrichment Specification: 98% Atom% 13C vs. Natural Abundance and Lower-Enrichment Isotopologues

The target compound is specified at 98% atom% 13C enrichment at each of the six aromatic ring positions, compared to the natural abundance of 13C of approximately 1.1% . This enrichment level is critical: at 98% atom% 13C, the probability that a molecule carries all six 13C labels on the ring is (0.98)^6 ≈ 88.6%, meaning ~11.4% of the labeled product population contains at least one residual 12C atom at a ring position. This residual unlabeled or partially labeled fraction produces low-level signals in the unlabeled analyte's MS channel that must be accounted for during method validation (isotopic cross-talk correction). Laboratories procuring this compound must verify lot-specific isotopic enrichment via the certificate of analysis to ensure cross-talk does not exceed the lower limit of quantification (LLOQ) signal threshold .

Isotopic enrichment Stable isotope labeling Method validation

Chromatographic Co-Elution Fidelity: 13C6 Ring Labeling vs. Deuterium-Labeled Internal Standards

13C-labeled internal standards are recognized as superior to deuterium-labeled analogs for LC-MS/MS quantification because 13C substitution does not alter the C–C or C–H bond physicochemical properties, ensuring near-identical chromatographic retention times between the labeled internal standard and the unlabeled analyte. In contrast, deuterium substitution shortens C–D bond lengths relative to C–H, reducing lipophilicity and causing the deuterated internal standard to elute earlier than the analyte—typically by 0.02–0.5 minutes depending on the number of deuterium atoms [1]. This retention time mismatch exposes the internal standard and analyte to different solvent compositions at the electrospray ionization source, producing differential ionization suppression or enhancement that degrades accuracy and precision. The 13C6 ring-labeled compound avoids this issue entirely: the six 13C substitutions are remote from exchangeable positions and do not alter chromatographic partitioning .

Chromatographic retention time Isotope effect Matrix effects

Chemical Purity Specification with Multi-Technique Batch QC Documentation

The target compound is supplied at 98% chemical purity with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique characterization is essential because the compound contains both bromine (characteristic isotope pattern) and fluorine substituents, which can give rise to regioisomeric impurities (e.g., tert-butyl 2-bromo-4-fluorobenzoate) that are chromatographically distinct but share the same molecular weight. The unlabeled analog is commonly available at 95–98% purity (GC) from multiple vendors , but the 13C6-labeled compound's higher purity specification combined with orthogonal QC techniques provides greater assurance of isomeric homogeneity, which is critical when the compound is used as a precursor for synthesizing labeled drug substances where regioisomeric impurities would propagate through the synthesis.

Chemical purity Quality control Certificate of analysis

Procurement Cost Differential: Labeled vs. Unlabeled tert-Butyl 4-Bromo-2-Fluorobenzoate

The 13C6-labeled compound carries a substantial cost premium driven by the expense of 13C-enriched starting materials and the multi-step synthesis required to incorporate six 13C atoms specifically into the aromatic ring. The labeled compound is commercially listed at approximately ¥13,134/25 mg (≈$1,800 USD/25 mg) and ¥32,802/100 mg (≈$4,500 USD/100 mg) through Fluorochem's distribution channel . In comparison, the unlabeled compound is available at $16/g (AKSci, 98% GC) and $37/5 g . This translates to a unit cost of ~$72,000/g for the labeled compound versus ~$16/g for the unlabeled—a ~4,500× cost multiplier. However, for the intended application as an internal standard precursor, typical usage is at the low-microgram to nanogram level per analytical run, making the per-assay cost acceptable when amortized over a validated method's operational lifetime.

Procurement economics Cost per unit mass Value-based purchasing

Synthetic Utility as a 13C6-Labeled Precursor for Enzalutamide and Venetoclax Internal Standard Synthesis

The unlabeled tert-butyl 4-bromo-2-fluorobenzoate is established as a key intermediate in the synthesis of both enzalutamide (androgen receptor antagonist, CAS 915087-33-1) and venetoclax (BCL-2 inhibitor, CAS 1257044-40-8) [1]. The 13C6-labeled analog enables the direct synthesis of the corresponding 13C6-labeled drug substances via the identical synthetic route—ester hydrolysis or direct coupling with the appropriate amine/azaindole coupling partner—without requiring re-optimization of reaction conditions [1]. This contrasts with alternative labeling strategies (e.g., post-synthetic hydrogen-deuterium exchange or late-stage 13C-methylation), which may introduce labeling at metabolically labile positions or require additional synthetic steps. The bromine substituent at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling modular construction of diverse 13C6-labeled biaryl and aniline derivatives beyond the two named drugs.

Labeled drug synthesis Pharmaceutical intermediate Internal standard preparation

Optimal Deployment Scenarios for Tert-Butyl 4-Bromo-2-Fluorobenzoate-13C6 (CAS 1958100-37-2) Based on Quantitative Differentiation Evidence


Synthesis of 13C6-Labeled Enzalutamide Internal Standard for Pharmacokinetic Bioanalysis

The 13C6-labeled ester serves as the direct precursor for preparing ring-13C6-labeled enzalutamide via ester hydrolysis to the corresponding 13C6-labeled 4-bromo-2-fluorobenzoic acid, followed by coupling with the enzalutamide core scaffold. The resulting 13C6-labeled enzalutamide provides a +6 Da mass shift with identical chromatographic retention to the unlabeled drug, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of enzalutamide in plasma, brain homogenate, and tissue samples . This approach has been validated in published pharmacokinetic studies of enzalutamide that employed stable isotope-labeled internal standards and achieved lower limits of quantification (LLOQ) of 1–5 ng/mL in biological matrices . Procurement of the labeled ester precursor allows contract research organizations (CROs) and pharmaceutical bioanalytical laboratories to prepare their own SIL-IS in-house, reducing dependency on expensive commercial pre-labeled drug standards.

Preparation of 13C6-Labeled Venetoclax for BCL-2 Inhibitor Bioanalytical Method Development

The patent CN111892591A describes the use of 4-bromo-2-fluorobenzoic acid tert-butyl ester as a key intermediate in venetoclax synthesis [1]. By substituting the 13C6-labeled ester, laboratories can synthesize 13C6-labeled venetoclax via the identical route—coupling with 5-hydroxy-7-azaindole followed by further elaboration. The labeled venetoclax serves as an internal standard for therapeutic drug monitoring (TDM) of venetoclax in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) patients, where precise trough concentration monitoring (target: 1.0–2.0 µg/mL) is clinically recommended to balance efficacy and toxicity. The 13C6 label's +6 Da shift ensures baseline separation from the native drug's isotopic envelope, which is particularly important given venetoclax's high molecular weight and complex MS fragmentation pattern.

NMR Spectroscopy: 13C Chemical Shift Assignment and Structural Elucidation of Aromatic Metabolites

The 98% atom% 13C enrichment at all six aromatic ring positions dramatically enhances the signal-to-noise ratio in 13C NMR spectroscopy, reducing acquisition times by a factor of ~80 compared to natural-abundance 13C NMR (1.1% 13C) . This enables rapid 13C-13C COSY and INADEQUATE experiments to establish carbon-carbon connectivity within the aromatic ring, which is valuable for structural elucidation of drug metabolites and degradation products. The compound's bromine and fluorine substituents provide additional NMR-active nuclei (19F) for heteronuclear correlation experiments, making it a versatile NMR probe for studying aryl halide reactivity and metabolite structure. The ring-specific labeling (as opposed to uniformly labeled) ensures that only aromatic carbons are enriched, simplifying spectral interpretation by suppressing signals from the tert-butyl ester moiety.

Stable Isotope Dilution LC-MS/MS Method Development and Validation for Halobenzoate Drug Metabolites

The 13C6-labeled ester can be hydrolyzed to 13C6-labeled 4-bromo-2-fluorobenzoic acid, which serves as an internal standard for quantifying 4-bromo-2-fluorobenzoic acid—a known impurity and potential degradation product of enzalutamide . This enables pharmaceutical quality control laboratories to develop stability-indicating LC-MS/MS methods that simultaneously quantify the drug substance and its halogenated impurities with a single isotopically labeled internal standard, leveraging the +6 Da mass shift for unambiguous identification. The method can be validated per ICH Q2(R1) guidelines for specificity, linearity (R² ≥ 0.99 over 3 orders of magnitude), accuracy (85–115% recovery), and precision (≤15% RSD), meeting regulatory requirements for impurity testing in drug substance and drug product release.

Quote Request

Request a Quote for Tert-butyl 4-bromo-2-fluorobenzoate-1,2,3,4,5,6-13c6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.